molecular formula C16H20N2O2S2 B4045021 isopropyl 6-methyl-4-[4-(methylthio)phenyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

isopropyl 6-methyl-4-[4-(methylthio)phenyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B4045021
M. Wt: 336.5 g/mol
InChI Key: DVGXWJVOMNCNNV-UHFFFAOYSA-N
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Description

Isopropyl 6-methyl-4-[4-(methylthio)phenyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C16H20N2O2S2 and its molecular weight is 336.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.09662023 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • Research has explored the synthesis and various reactions of 2-oxo(or thioxo)-tetrahydropyrimidine derivatives, focusing on methylation, acylation, and the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation. These findings offer a foundation for synthesizing diverse pyrimidine derivatives with potential biological activities (Kappe & Roschger, 1989).

Structural Characterization and Theoretical Studies

  • A study demonstrated the crystal structure, spectroscopic characterization, and density functional theory calculations of a related 6-thioxo-1,6-dihydropyrimidine derivative, highlighting the compound's molecular geometry, vibrational frequencies, and NMR chemical shifts. This contributes to understanding the electronic structure and potential applications of such compounds (Pekparlak et al., 2018).

Biological Applications

  • Pyrimidine derivatives, including 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines, have been synthesized as inhibitors against dihydrofolate reductase (DHFR) for opportunistic pathogens affecting AIDS patients. This illustrates the potential of pyrimidine derivatives in therapeutic applications against infectious diseases (Gangjee et al., 2004).

Anticancer Activity

  • The synthesis and evaluation of antitumor activity of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been investigated, with some compounds showing potent activity against human cancer cell lines. This suggests a promising avenue for developing new anticancer agents (Hafez & El-Gazzar, 2017).

Nonlinear Optical Properties

  • Studies have also focused on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, revealing significant NLO properties. This indicates potential applications in the fields of optoelectronics and photonics (Hussain et al., 2020).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future study of this compound could involve exploring its potential biological activity, given the presence of a pyrimidine ring, which is found in many biologically active compounds .

Properties

IUPAC Name

propan-2-yl 6-methyl-4-(4-methylsulfanylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c1-9(2)20-15(19)13-10(3)17-16(21)18-14(13)11-5-7-12(22-4)8-6-11/h5-9,14H,1-4H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGXWJVOMNCNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)SC)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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isopropyl 6-methyl-4-[4-(methylthio)phenyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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isopropyl 6-methyl-4-[4-(methylthio)phenyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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isopropyl 6-methyl-4-[4-(methylthio)phenyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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isopropyl 6-methyl-4-[4-(methylthio)phenyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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isopropyl 6-methyl-4-[4-(methylthio)phenyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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isopropyl 6-methyl-4-[4-(methylthio)phenyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.